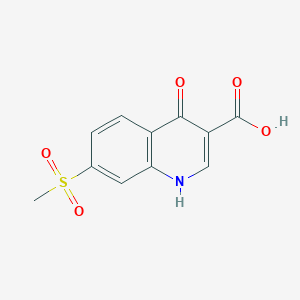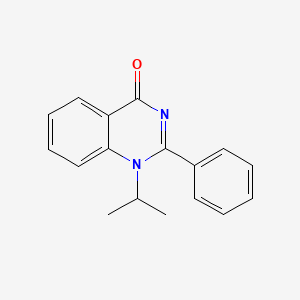
1-Isopropyl-2-phenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-phenylquinazolin-4(1H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been studied extensively for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-2-phenylquinazolin-4(1H)-one typically involves the condensation of an appropriate anthranilic acid derivative with an isopropylamine and a phenyl-substituted aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include continuous flow reactors, high-throughput screening for optimal conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the isopropyl group, which may affect its biological activity.
1-Isopropylquinazolin-4(1H)-one: Lacks the phenyl group, which may influence its interaction with molecular targets.
2-Phenyl-4(3H)-quinazolinone: A structural isomer with different biological properties.
Uniqueness
1-Isopropyl-2-phenylquinazolin-4(1H)-one is unique due to the presence of both isopropyl and phenyl groups, which may enhance its biological activity and specificity. The combination of these groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-phenyl-1-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-12(2)19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
BULRTSOYLYQZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





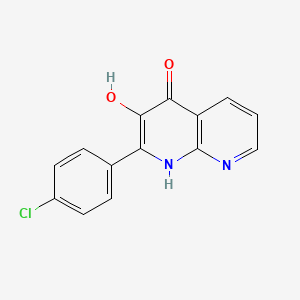
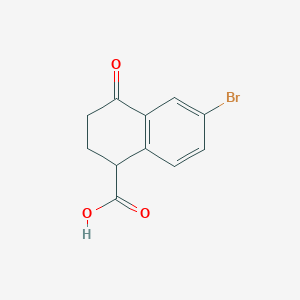

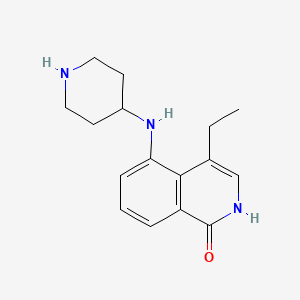
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)


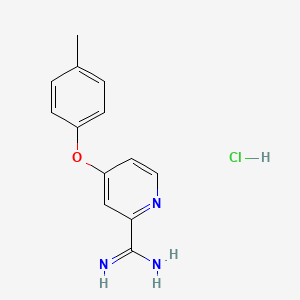
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
